LogP Reduction vs. Piperidine Analog Improves Aqueous Solubility Profile
The target compound records a LogP of 1.42 , whereas the direct piperidine analog (CAS 331760-59-9) logs 2.45 — a difference of 1.03 log units. The 6-methyl and 6-ethyl morpholine analogs exhibit LogP values of 1.94 and 2.47 , respectively, confirming that the unsubstituted morpholine variant is the most hydrophilic in the set.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.42 |
| Comparator Or Baseline | Piperidine analog (CAS 331760-59-9): LogP = 2.45; 6-Methyl-morpholine analog (CAS 590376-48-0): LogP = 1.94; 6-Ethyl-morpholine analog (CAS 590351-57-8): LogP = 2.47 |
| Quantified Difference | Target is 1.03 units lower than piperidine analog; 0.52 units lower than 6-methyl analog; 1.05 units lower than 6-ethyl analog |
| Conditions | Computed LogP values from Hit2Lead vendor database (algorithm unspecified) |
Why This Matters
Lower LogP translates into higher aqueous solubility, reducing the need for co-solvents in in vitro assays and potentially improving oral bioavailability in preclinical studies.
